molecular formula C18H20ClN3O3S B11421533 Butyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Butyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11421533
M. Wt: 393.9 g/mol
InChI Key: VWBNLTZRTSUJPM-UHFFFAOYSA-N
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Description

BUTYL 4-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a butyl ester group, a chlorinated pyrimidine ring, and an ethylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving an appropriate precursor such as an amidine and a diketone.

    Chlorination: The pyrimidine ring is then chlorinated using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction using ethylthiol (C2H5SH) and a suitable base.

    Amidation: The amide group is formed by reacting the chlorinated pyrimidine with an appropriate amine.

    Esterification: Finally, the benzoic acid derivative is esterified with butanol in the presence of an acid catalyst to form the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles (amines, thiols, alkoxides)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrimidine derivatives

    Substitution: Substituted pyrimidine derivatives

Scientific Research Applications

BUTYL 4-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BUTYL 4-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE
  • N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Uniqueness

BUTYL 4-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butyl ester group, in particular, may influence its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C18H20ClN3O3S

Molecular Weight

393.9 g/mol

IUPAC Name

butyl 4-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C18H20ClN3O3S/c1-3-5-10-25-17(24)12-6-8-13(9-7-12)21-16(23)15-14(19)11-20-18(22-15)26-4-2/h6-9,11H,3-5,10H2,1-2H3,(H,21,23)

InChI Key

VWBNLTZRTSUJPM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC

Origin of Product

United States

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